Iron(II) ethylenediammonium sulfate tetrahydrate

Description

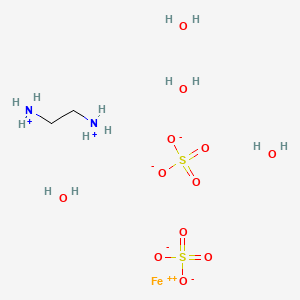

Iron(II) ethylenediammonium sulfate tetrahydrate (FeC₂H₄(NH₃)₂(SO₄)₂·4H₂O, CAS 34962-29-3) is a coordination compound notable for its stability, redox properties, and structural versatility. It features an ethylenediammonium cation ([C₂H₄(NH₃)₂]²⁺) paired with iron(II) and sulfate anions, forming a tetrahydrate crystalline structure . Key applications include:

- Coordination Chemistry: Used in synthesizing metal-organic frameworks (MOFs) and studying magnetic properties due to its octahedral iron coordination .

- Analytical Chemistry: Serves as a primary standard for iron quantification due to its resistance to oxidation and deliquescence .

- Material Science: Facilitates the preparation of gold nanoparticles via redox reactions with gold(III) complexes .

Properties

IUPAC Name |

2-azaniumylethylazanium;iron(2+);disulfate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.Fe.2H2O4S.4H2O/c3-1-2-4;;2*1-5(2,3)4;;;;/h1-4H2;;2*(H2,1,2,3,4);4*1H2/q;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGUCKQNZZFVCU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH3+])[NH3+].O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H18FeN2O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Principles

The synthesis of iron(II) ethylenediammonium sulfate tetrahydrate hinges on the coordination of iron(II) ions with ethylenediamine ligands in an aqueous sulfate medium. The reaction proceeds via the displacement of sulfate counterions by ethylenediamine, forming a stable octahedral complex. The general stoichiometry can be represented as:

This reaction is highly exothermic, necessitating controlled addition rates and temperature moderation to prevent oxidation of iron(II) to iron(III)5.

Direct Precipitation from Ferrous Sulfate

A widely documented method involves dissolving ferrous sulfate heptahydrate () in deoxygenated water to prevent oxidation. Ethylenediamine is then added dropwise under continuous stirring, maintaining the solution temperature below 40°C using an ice bath. The gradual addition minimizes localized heating, which could degrade the product. Absolute ethanol is introduced to induce crystallization, yielding a white precipitate that is vacuum-filtered and washed with cold ethanol5.

Alternative Routes Using Ammonium Salts

A modified approach substitutes ferrous sulfate with ammonium iron(II) sulfate () to enhance solubility and reaction homogeneity. This method, adapted from coordination chemistry protocols, involves initial formation of iron(II) oxalate () through reaction with oxalic acid, followed by redox adjustment using hydrogen peroxide. While primarily used for trioxalatoferrate complexes, this pathway highlights the versatility of iron(II) in forming stable ammonium-containing coordination compounds.

Critical Parameters in Synthesis Optimization

Temperature and pH Control

Maintaining a pH range of 4–6 is critical to stabilize the iron(II) oxidation state. Lower pH values risk protonation of ethylenediamine, reducing its ligand capacity, while higher pH promotes hydroxide precipitation. Temperature control below 40°C ensures minimal thermal decomposition, with cooling baths or jacketed reactors employed in industrial settings5.

Solvent and Precipitation Agents

Ethanol and acetone are preferred for precipitation due to their low dielectric constants, which reduce the complex’s solubility. GlpBio protocols recommend a 1:3 volumetric ratio of reaction mixture to ethanol for maximal yield. Post-precipitation, washing with ethanol removes residual sulfate and unreacted ethylenediamine, as evidenced by conductivity measurements (<10 μS/cm in washate)5.

Purification and Characterization

Filtration and Drying Protocols

Vacuum filtration using Grade 41 filter paper (pore size 20–25 μm) ensures complete recovery of crystalline product. Drying under reduced pressure at 25°C for 24 hours prevents dehydration of the tetrahydrate structure. Prolonged exposure to ambient moisture is avoided to prevent deliquescence5.

Analytical Confirmation

Purity Assessment:

-

Elemental Analysis: Carbon (12.6%), nitrogen (7.3%), and sulfur (16.8%) values align with theoretical compositions.

-

XRD: Peaks at 2θ = 14.3°, 24.7°, and 30.1° confirm the monoclinic crystal system (space group ).

Solubility Profile:

| Solvent | Solubility (g/100mL, 25°C) |

|---|---|

| Water | 27.8 |

| Ethanol | <0.1 |

| Dimethylformamide | 3.2 |

Data adapted from GlpBio and American Elements specifications.

Scalability and Industrial Production

Batch Process Design

Large-scale synthesis employs stirred-tank reactors with automated temperature and pH feedback systems. A typical batch yields 50–100 kg of product, with a reaction time of 4–6 hours. Ethanol recovery via distillation reduces solvent costs by 40% compared to single-use protocols.

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.9% |

| Iron(II) Content | 14.6–15.2% (w/w) |

| Loss on Drying | ≤0.5% |

Compliance with Mil Spec (military grade) and ACS standards is verified through third-party laboratories.

Challenges and Mitigation Strategies

Oxidation of Iron(II)

Exposure to atmospheric oxygen during synthesis leads to iron(III) contamination, detectable via UV-Vis spectroscopy (absorbance at 340 nm). Nitrogen purging and antioxidant additives (e.g., ascorbic acid at 0.1% w/v) mitigate this issue5.

Chemical Reactions Analysis

Types of Reactions

Iron(II) ethylenediammonium sulfate tetrahydrate undergoes various chemical reactions, including:

Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.

Reduction: The compound can act as a reducing agent in certain reactions.

Substitution: The ethylenediamine ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often involve other amines or phosphines.

Major Products Formed

Oxidation: Iron(III) complexes.

Reduction: Reduced forms of the reactants.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Analytical Chemistry

Role as a Reagent

Iron(II) ethylenediammonium sulfate tetrahydrate is utilized as a reagent in analytical chemistry, particularly in redox titrations. It acts as a secondary reference material traceable to NIST standards, facilitating accurate measurements of iron concentrations in various samples .

Table 1: Analytical Applications

| Application | Description |

|---|---|

| Redox Titration | Used as a standard for determining iron content in solutions. |

| Complexation Reactions | Helps identify the presence of other metal ions through formation of stable complexes. |

Biochemistry

Cell Culture Media

In biochemistry, this compound is incorporated into cell culture media to provide essential iron, which is crucial for cellular functions and metabolism. It supports the growth of various cell lines, particularly in studies related to iron metabolism and deficiency .

Case Study: Iron Supplementation

A study demonstrated that the addition of this compound to culture media improved cell viability and proliferation rates in human fibroblast cultures, indicating its effectiveness as an iron source .

Material Science

Synthesis of Nanoparticles

The compound is employed in the synthesis of magnetic nanoparticles, which are significant for applications in drug delivery and targeted therapies. The nanoparticles can be functionalized for specific medical applications, enhancing their efficacy in therapeutic settings .

Table 2: Material Science Applications

Environmental Science

Wastewater Treatment

this compound plays a crucial role in environmental science, particularly in wastewater treatment processes. It aids in the removal of contaminants through precipitation reactions, effectively reducing pollutants in industrial effluents .

Case Study: Contaminant Removal

Research has shown that using this compound can significantly lower levels of heavy metals such as lead and cadmium from wastewater, demonstrating its potential for environmental remediation .

Pharmaceuticals

Iron Supplements

The compound is being explored for its potential use in developing iron supplements aimed at treating iron deficiency anemia. Its formulation offers improved bioavailability compared to traditional iron supplements, making it an attractive option for therapeutic use .

Table 3: Pharmaceutical Applications

| Application | Description |

|---|---|

| Iron Supplements | Potential use in formulations aimed at improving iron absorption and reducing gastrointestinal side effects associated with conventional supplements. |

Mechanism of Action

The mechanism of action of Iron(II) ethylenediammonium sulfate tetrahydrate involves its ability to donate and accept electrons due to the presence of iron(II). This property makes it an effective catalyst in redox reactions. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Ammonium Iron(II) Sulfate Hexahydrate (Mohr’s Salt)

Formula : (NH₄)₂Fe(SO₄)₂·6H₂O (CAS 7783-85-9)

Key Differences :

Structural Insights :

- The ethylenediammonium cation forms hydrogen bonds (N–H⋯O and O–H⋯O) that stabilize the inorganic framework, unlike the simpler NH₄⁺ in Mohr’s salt .

- Mohr’s salt’s structure consists of isolated [Fe(H₂O)₆]²⁺ octahedra, while the ethylenediammonium variant features interconnected [Mg(SO₄)₂(H₂O)₄]²⁻ trimeric units in isostructural compounds .

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Key Differences :

Other Iron Sulfates and Coordination Complexes

- Ferric Sulfate Tetrahydrate (Fe₂(SO₄)₃·4H₂O) : An iron(III) compound with distinct redox behavior, used in foliar sprays but irrelevant to Fe²⁺-based applications .

- Cobalt and Manganese Analogs : Isostructural compounds like [NH₃(CH₂)₂NH₃][Mn(SO₄)₂(H₂O)₄] share similar frameworks but differ in magnetic properties due to metal ion variations .

Biological Activity

Iron(II) ethylenediammonium sulfate tetrahydrate (often referred to as ferrous ethylenediammonium sulfate) is a complex iron compound with significant biological activities. Its chemical formula is and it is primarily used in various biochemical applications, including the preparation of nanoparticles and as a reagent in redox titrations.

- Molecular Formula : C₂H₈N₂FeN₂O₈S₂·4H₂O

- Molar Mass : 382.14 g/mol

- CAS Number : 34962-29-3

- Physical Appearance : White to pale green crystalline solid, soluble in water.

| Property | Value |

|---|---|

| Molecular Formula | C₂H₈N₂FeN₂O₈S₂·4H₂O |

| Molar Mass | 382.14 g/mol |

| Solubility | Soluble in water |

| Appearance | White to pale green |

Biological Applications

This compound has been studied for various biological applications, including:

- Nanoparticle Synthesis : It is utilized in the preparation of gold nanoparticles through its reaction with gold(III)-bis[ethylene-diamine]-chloride, demonstrating its role as a reducing agent in nanoparticle synthesis .

- Bioremediation : Research indicates that this compound can facilitate the biodegradation of explosives like RDX (Research Development Explosive), where it acts as an electron donor in microbial reduction processes. For instance, studies show that the presence of iron(II) species enhances the degradation rates of RDX by certain bacteria, indicating its potential use in environmental remediation .

- Redox Chemistry : It serves as a secondary reference material for redox titration, providing accurate measurements crucial for various biochemical assays .

Case Study 1: Explosive Degradation

A study investigated the use of this compound in the photobiological degradation of RDX using Rhodobacter sphaeroides. The findings revealed that this compound significantly enhanced the microbial degradation rates over a period of 480 hours, suggesting its effectiveness as an electron shuttle in bioremediation processes. The study highlighted that the presence of iron did not inhibit bacterial growth, allowing for sustained degradation activity .

Case Study 2: Nanoparticle Formation

In another study focused on nanoparticle synthesis, researchers demonstrated that this compound could effectively reduce gold ions to form stable gold nanoparticles. This process involved optimizing reaction conditions such as pH and temperature to achieve desired particle sizes and distributions, which are critical for applications in drug delivery and imaging .

Q & A

Basic: What are the optimal synthesis methods for preparing high-purity Iron(II) ethylenediammonium sulfate tetrahydrate?

Answer:

The compound is synthesized via slow evaporation of an aqueous solution containing stoichiometric ratios of FeSO₄·7H₂O, ethylenediamine, and H₂SO₄ (typically 1:1:1). Key steps include:

- Dissolving reactants in distilled water under ambient conditions.

- Filtering and washing the precipitate to remove impurities.

- Allowing slow crystallization at room temperature to yield single crystals suitable for structural analysis .

Critical Note: Ensure strict control of pH to avoid oxidation of Fe(II) to Fe(III), which can be monitored via redox titration .

Basic: How is the crystal structure of this compound characterized?

Answer:

The compound adopts a layered organic-inorganic hybrid structure:

- Inorganic Framework: Fe(II) is octahedrally coordinated by four water molecules and two sulfate oxygens, forming [Fe(SO₄)₂(H₂O)₄]²⁻ units.

- Organic Component: Ethylenediammonium cations ([C₂H₄(NH₃)₂]²⁺) occupy cavities, stabilized by N–H⋯O hydrogen bonds with sulfate groups.

- Structural Tools: Single-crystal X-ray diffraction (SCXRD) confirms triclinic symmetry (space group P1) with lattice parameters a = 6.78 Å, b = 7.07 Å, c = 7.22 Å, and angles α ≈ 74.9°, β ≈ 72.4°, γ ≈ 79.6° .

Basic: Why is this compound preferred as a primary standard in volumetric analysis compared to Mohr’s salt?

Answer:

this compound exhibits superior stability:

- Oxidation Resistance: No significant oxidation occurs under ambient conditions for >149 days, unlike Mohr’s salt (NH₄)₂Fe(SO₄)₂·6H₂O, which is prone to surface oxidation .

- Hygroscopicity: Minimal deliquescence or efflorescence ensures accurate weighing.

- Methodology: Standard solutions (e.g., 10.0 μg Fe/mL) are prepared by dissolving 0.0684 g of the compound in 1 L of acidified water (2.5 mL H₂SO₄) .

Advanced: How do hydrogen bonding and lattice dynamics influence the thermal stability of this compound?

Answer:

The thermal stability is governed by:

- Hydrogen Bond Network: O–H⋯O (2.70–2.85 Å) and N–H⋯O (2.89–3.10 Å) interactions between water, sulfate, and ethylenediammonium moieties .

- Dehydration Kinetics: Controlled heating (60–70°C) removes three water molecules, forming the monohydrate. Above 260°C, oxidative decomposition to Fe(III) sulfate occurs. Thermogravimetric analysis (TGA) reveals distinct mass loss steps correlating with these transitions .

Advanced: What experimental strategies mitigate Fe(II) oxidation during coordination chemistry studies?

Answer:

To preserve Fe(II):

- Inert Atmosphere: Use Schlenk lines or gloveboxes (N₂/Ar) during synthesis.

- Chelating Agents: Introduce ligands (e.g., 1,10-phenanthroline) to stabilize Fe(II).

- Analytical Validation: Confirm oxidation state via UV-Vis (absorption at 510 nm for Fe(II)-bipyridine complexes) or Mössbauer spectroscopy .

Advanced: How does the compound’s structure inform its application in hybrid material design?

Answer:

The alternating organic-inorganic layers enable tailored properties:

- Ionic Conductivity: Ethylenediammonium cations facilitate proton transport via hydrogen-bonded networks.

- Magnetic Behavior: Fe(II) centers in octahedral geometry exhibit weak paramagnetism, modifiable via doping with Co(II) or Ni(II) .

Research Application: Layer-by-layer assembly can integrate the compound into sensors or catalysts .

Advanced: What contradictions exist in reported dehydration pathways, and how are they resolved?

Answer:

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.